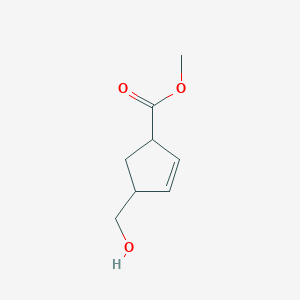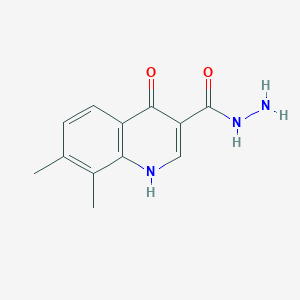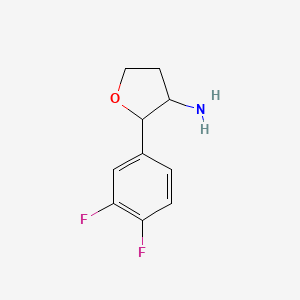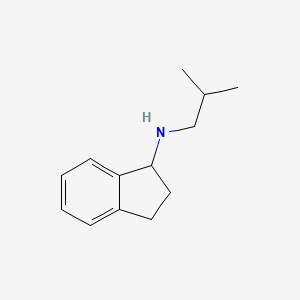
H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH is a synthetic peptide composed of ten amino acids: phenylalanine, alanine, arginine, lysine, glycine, alanine, leucine, arginine, glutamine, and a terminal hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis, chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.
Wissenschaftliche Forschungsanwendungen
H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Wirkmechanismus
The mechanism of action of H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH depends on its specific application. In general, peptides like this one can interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate various biological pathways, leading to desired effects such as inhibition or activation of specific cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH:
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A peptide used in diabetes treatment as a glucagon-like peptide-1 (GLP-1) receptor agonist.
Uniqueness
H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its ability to interact with various molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H79N17O11/c1-25(2)22-34(43(72)61-32(16-11-21-55-46(52)53)42(71)62-33(44(73)74)17-18-35(49)64)63-37(66)26(3)57-36(65)24-56-40(69)30(14-8-9-19-47)60-41(70)31(15-10-20-54-45(50)51)59-38(67)27(4)58-39(68)29(48)23-28-12-6-5-7-13-28/h5-7,12-13,25-27,29-34H,8-11,14-24,47-48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,68)(H,59,67)(H,60,70)(H,61,72)(H,62,71)(H,63,66)(H,73,74)(H4,50,51,54)(H4,52,53,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHQRZCKRRPIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H79N17O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B15094737.png)
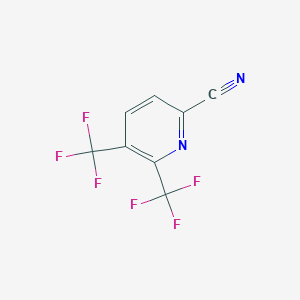
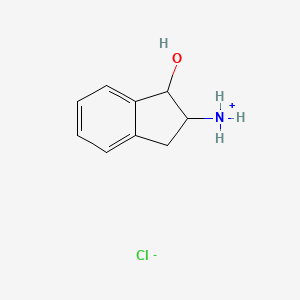
![2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B15094775.png)
![(E)-3-[3-(Cyclohexanecarbonyl-amino)-phenyl]-acrylic acid methyl ester](/img/structure/B15094777.png)
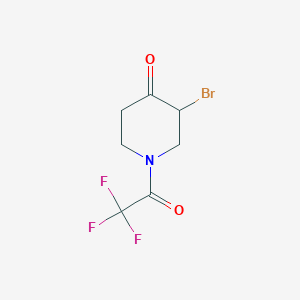
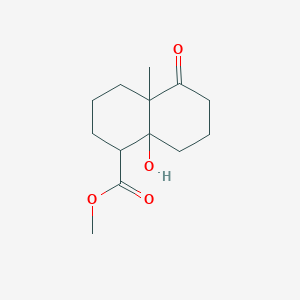
![5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B15094790.png)
![[2-(9-Fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15094795.png)
![8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL](/img/structure/B15094809.png)
